molecular formula C12H20ClN5 B12215069 N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12215069
M. Wt: 269.77 g/mol
InChI Key: ZUMBKDDQCKCOJT-UHFFFAOYSA-N
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Description

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 1-sec-butyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography. The choice of reagents and solvents is also crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups .

Scientific Research Applications

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as anti-inflammatory or antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole rings. The presence of both sec-butyl and methyl groups provides distinct steric and electronic properties, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-10(2)17-12(5-6-14-17)8-13-11-7-15-16(3)9-11;/h5-7,9-10,13H,4,8H2,1-3H3;1H

InChI Key

ZUMBKDDQCKCOJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

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